molecular formula C15H21N3O4S B2362920 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide CAS No. 900381-25-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide

Cat. No. B2362920
CAS RN: 900381-25-1
M. Wt: 339.41
InChI Key: CJXZFEQWCVWFLW-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” include a molecular weight of 223.2683 .

Scientific Research Applications

Pharmacokinetics

The compound’s structure allows for studies on its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). This is crucial for developing new drugs with similar structures or functional groups .

Molecular Docking Studies

Molecular docking studies can be conducted with this compound to predict its interaction with various enzymes and receptors. This is essential in drug design, helping to forecast the binding affinities and activity of new compounds .

Synthetic Chemistry

As a synthetic intermediate, this compound can be used to develop new chemical entities. Its dimethoxyphenyl group is particularly interesting for creating molecules with potential pharmacological activities .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-15(10-18(2)17-11)23(19,20)16-8-7-12-5-6-13(21-3)14(9-12)22-4/h5-6,9-10,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZFEQWCVWFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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